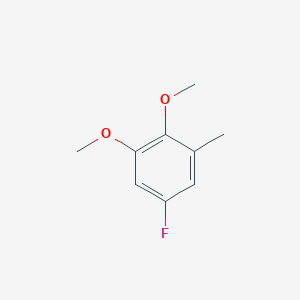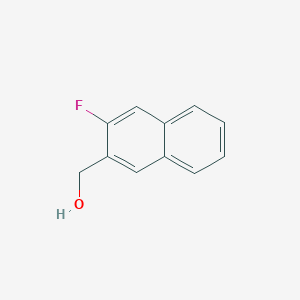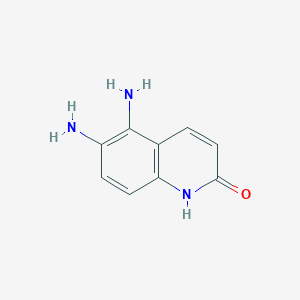
5,6-Diaminoquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diaminoquinolin-2(1H)-one: is an organic compound with the molecular formula C9H9N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of two amino groups at the 5 and 6 positions and a keto group at the 2 position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminoquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-Diaminoquinolin-2(1H)-one can undergo oxidation reactions, leading to the formation of quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form different aminoquinoline derivatives.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups such as hydroxyl, alkyl, or halogen groups.
Scientific Research Applications
Chemistry: 5,6-Diaminoquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also be used as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diaminoquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Quinoline: The parent compound of 5,6-Diaminoquinolin-2(1H)-one, which lacks the amino and keto groups.
5,6-Diaminoquinoline: Similar to this compound but without the keto group.
2-Aminoquinoline: Contains an amino group at the 2 position but lacks the additional amino groups at the 5 and 6 positions.
Uniqueness: this compound is unique due to the presence of both amino and keto groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5,6-diamino-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,10-11H2,(H,12,13) |
InChI Key |
VLJKQRSVXRDHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


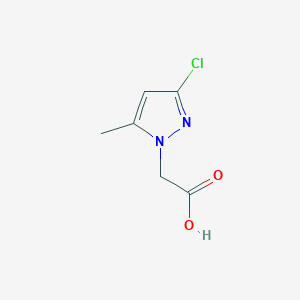
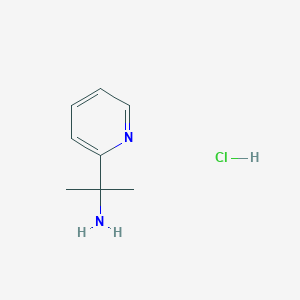

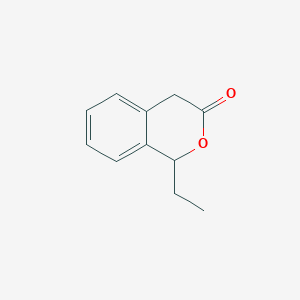
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
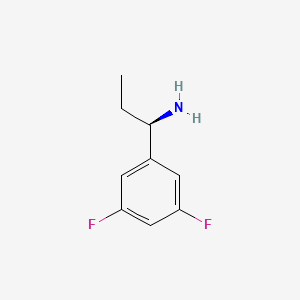
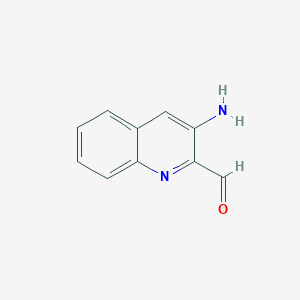
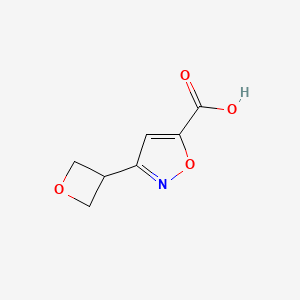
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)

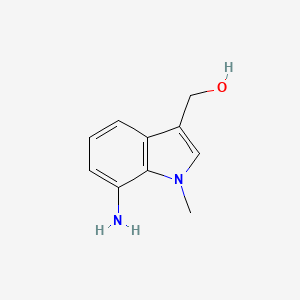
![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)
